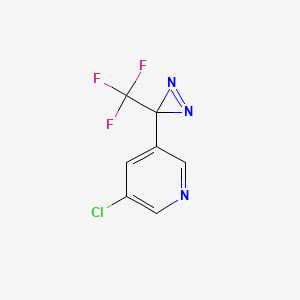
3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Overview
Description
3-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine , also known by its chemical formula C₆H₃ClF₃N , is a fluorinated heterocyclic compound. It belongs to the class of trifluoromethylpyridines and is commonly used as a building block in organic synthesis . The compound’s molecular weight is approximately 181.54 g/mol .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Aromatic Trifluoromethyl Compounds
3-Chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine is used in the synthesis of aromatic trifluoromethyl compounds. This synthesis process involves the addition of chlorotrifluoromethyl carbene to cyclic dienes, resulting in the formation of trifluoromethylated six-membered aromatic compounds. This method provides a new approach to synthesizing aromatic trifluoromethyl compounds, which are otherwise difficult to create through conventional methods (Kobayashi, Nakano, Iwasaki, & Kumadaki, 1981).
Use in Fungicide Chemistry
The compound is part of the structure of fluazinam, a fungicide. This highlights its importance in agricultural chemistry, particularly in protecting crops from fungal diseases (Jeon, Kim, Lee, & Kim, 2013).
One-Pot Synthesis of Dihydroazetes
This chemical is also involved in the one-pot synthesis of 3-(pyridin-2-yl)-2,3-dihydroazetes. The process utilizes Rh2(esp)2-catalyzed reactions and is significant in the field of organic synthesis, particularly in the creation of complex heterocyclic compounds (Koronatov, Rostovskii, Khlebnikov, & Novikov, 2019).
Photoaffinity Reagents in Biochemistry
It has applications in biochemistry as part of photoaffinity reagents. These reagents are crucial for studying molecular interactions and structures, particularly in understanding protein-ligand interactions and enzyme mechanisms (Shih & Bayley, 1985).
Reactivity Studies
Research into the absolute reactivity of halo(pyridyl)carbenes, including compounds derived from 3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine, is significant in understanding the chemical behavior of these carbenes. This has implications in organic synthesis and the design of new chemical reactions (Moya-Barrios, Cozens, & Schepp, 2009).
Surface Modification of Graphitic and Carbon Nanotube Surfaces
This compound is used in the covalent surface modification of graphitic carbon and carbon nanotubes. This has potential applications in materials science, particularly in the development of new materials with enhanced properties (Lawrence et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-4(2-12-3-5)6(13-14-6)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJSTMWXIAQWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



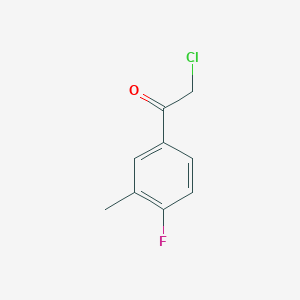
![7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415707.png)
![N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)


![3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415712.png)

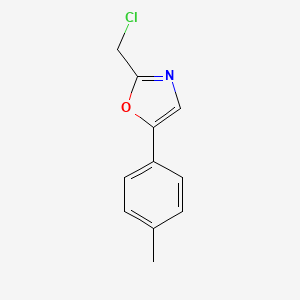
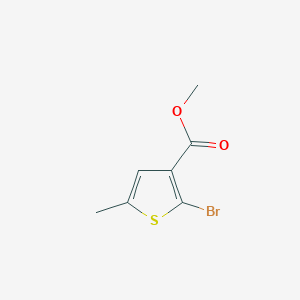


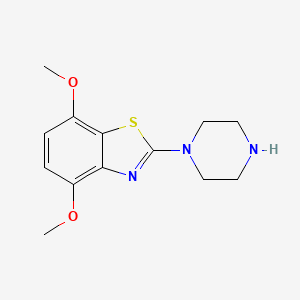
![5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415725.png)
